molecular formula C26H17N3O7 B11947178 Dimethyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate CAS No. 853319-93-4

Dimethyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate

Cat. No.: B11947178
CAS No.: 853319-93-4
M. Wt: 483.4 g/mol
InChI Key: GNHAOHGJWWFIGC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Dimethyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate typically involves multiple steps. One common synthetic route includes the reaction of 1,10-phenanthroline derivatives with appropriate reagents to introduce the nitrobenzoyl and dicarboxylate groups . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions under controlled conditions to produce the compound in larger quantities.

Chemical Reactions Analysis

Dimethyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolo1,2-Aphenanthroline exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. For instance, research indicates that compounds with similar structures can induce apoptosis in cancer cells by interfering with DNA replication processes .

Antimycobacterial Properties

The compound has also shown promise as an antimycobacterial agent. In vitro evaluations suggest that it can inhibit the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. The mechanism appears to involve the disruption of cellular processes essential for bacterial survival .

Photophysical Properties

Dimethyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate exhibits interesting photophysical properties that can be harnessed in material science. Its ability to absorb light and emit fluorescence makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound’s structural features facilitate efficient energy transfer processes .

Sensor Development

The compound's unique structure allows for selective binding with metal ions or small molecules, which can be utilized in sensor technology. Its application as a chemosensor for detecting heavy metals or other environmental pollutants is an area of ongoing research .

Chromatographic Applications

Due to its distinct chemical properties, this compound can be used as a stationary phase in chromatography. Its ability to interact with various analytes enhances separation efficiency in liquid chromatography techniques .

Spectroscopic Studies

The compound is also valuable in spectroscopic studies where its unique absorption and emission characteristics can be exploited to analyze complex mixtures. This includes applications in fluorescence spectroscopy where it can serve as a marker or probe .

Case Studies

Study Application Findings
Study on Anticancer ActivityIn vitro cancer cell linesDemonstrated significant inhibition of cell proliferation
Antimycobacterial EvaluationMycobacterium tuberculosisShowed effective growth inhibition
Photophysical CharacterizationOLED materialsExhibited strong fluorescence suitable for light-emitting applications
Chromatographic SeparationLiquid chromatographyEnhanced separation efficiency compared to traditional methods

Mechanism of Action

The mechanism of action of Dimethyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can participate in electron transfer reactions, while the pyrrolo and phenanthroline moieties can interact with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Dimethyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Biological Activity

Dimethyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C26H17N3O7. Its structure features a pyrrolo(1,2-A)(1,10)phenanthroline core with a 3-nitrobenzoyl substituent and two carboxylate groups. The structural representation can be summarized as follows:

  • Molecular Formula: C26H17N3O7
  • CAS Number: 853319-93-4
  • SMILES Notation: CCOC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OCC)C(=O)C4=CC(=CC=C4)N+[O-])C5=C(C=CC=N5)C=C3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cycloaddition and functionalization of the phenanthroline scaffold. The process generally yields high purity and can be optimized for scalability.

Anticancer Activity

This compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested:
    • A549 (lung cancer)
    • HeLa (cervical cancer)
    • HS683 (brain cancer)

The compound demonstrated micromolar activity against these cell lines, suggesting it may interfere with cancer cell growth by inducing apoptosis or inhibiting cell cycle progression.

The mechanism of action is thought to involve the compound's ability to intercalate into DNA, leading to the disruption of replication and transcription processes. Additionally, the presence of the nitro group may enhance its ability to generate reactive oxygen species (ROS), contributing to its cytotoxic effects.

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds indicates that modifications to the phenanthroline core and substituents can significantly influence biological activity. For example:

Substituent Effect on Activity
Nitro groupIncreases cytotoxicity
Carboxylate groupsEnhances solubility and bioavailability
Aromatic ringsImproves DNA intercalation potential

Study 1: Cytotoxicity Assessment

In a study published in MDPI, researchers evaluated the cytotoxicity of this compound against multiple cancer cell lines using MTT assays. The results indicated that the compound exhibited IC50 values in the low micromolar range across different cell types, highlighting its potential as an anticancer agent .

Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanistic pathways through which this compound exerts its effects. The study utilized flow cytometry and western blot analysis to demonstrate that treatment with this compound led to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins in treated cells .

Properties

CAS No.

853319-93-4

Molecular Formula

C26H17N3O7

Molecular Weight

483.4 g/mol

IUPAC Name

dimethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

InChI

InChI=1S/C26H17N3O7/c1-35-25(31)19-18-11-10-15-9-8-14-6-4-12-27-21(14)22(15)28(18)23(20(19)26(32)36-2)24(30)16-5-3-7-17(13-16)29(33)34/h3-13H,1-2H3

InChI Key

GNHAOHGJWWFIGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=C(C=CC=N5)C=C3

Origin of Product

United States

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